molecular formula C20H33NO3 B1677854 Oxeladin CAS No. 468-61-1

Oxeladin

Cat. No.: B1677854
CAS No.: 468-61-1
M. Wt: 335.5 g/mol
InChI Key: IQADUMSPOQKAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxeladin is a non-narcotic antitussive medication primarily used as a cough suppressant. It is known under various trade names such as Tussoril, Paxeladine, and Tuscalman. Unlike opium derivatives, this compound does not pose a risk of dependence or addiction, making it a safer alternative for treating coughs of various etiologies .

Preparation Methods

The synthesis of oxeladin involves the esterification of 2-(2-diethylaminoethoxy)ethanol with 2-ethyl-2-phenylbutanoic acid. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Oxeladin undergoes several types of chemical reactions, including:

Scientific Research Applications

Oxeladin has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of esterification and amine reactions.

    Biology: Investigated for its effects on the central nervous system and its potential neuroprotective properties.

    Medicine: Primarily used as a cough suppressant, it is also studied for its potential use in treating other respiratory conditions.

    Industry: Utilized in the formulation of cough syrups and tablets

Mechanism of Action

Oxeladin exerts its effects by targeting the central nervous system to inhibit the cough reflex. It acts on the bulbar center of the brain, which is responsible for controlling the cough reflex. This selective action helps to suppress cough without causing respiratory depression or other side effects commonly associated with narcotic antitussives .

Comparison with Similar Compounds

Oxeladin is unique in its class due to its non-narcotic nature and lack of dependence risk. Similar compounds include:

This compound stands out due to its high safety profile and effectiveness in treating various types of cough without the risk of addiction.

Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO3/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)24-17-16-23-15-14-21(7-3)8-4/h9-13H,5-8,14-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQADUMSPOQKAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52432-72-1 (citrate)
Record name Oxeladin [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048343
Record name Oxeladin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660767
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

468-61-1
Record name Oxeladin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=468-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxeladin [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxeladin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxeladin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxeladin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXELADIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNC1080T5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

< 25 °C
Record name Oxeladin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxeladin
Reactant of Route 2
Reactant of Route 2
Oxeladin
Reactant of Route 3
Reactant of Route 3
Oxeladin
Reactant of Route 4
Reactant of Route 4
Oxeladin
Reactant of Route 5
Reactant of Route 5
Oxeladin
Reactant of Route 6
Oxeladin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.